1-(azepan-1-yl)-2-((5-(hydroxymethyl)-1-(4-methylbenzyl)-1H-imidazol-2-yl)thio)ethanone
説明
This compound features a central ethanone moiety flanked by two distinct heterocyclic systems: (1) an azepane (7-membered amine ring) at the 1-position and (2) a substituted imidazole at the 2-position via a thioether linkage. The imidazole ring is further modified with a hydroxymethyl group at C5 and a 4-methylbenzyl group at N1.
特性
IUPAC Name |
1-(azepan-1-yl)-2-[5-(hydroxymethyl)-1-[(4-methylphenyl)methyl]imidazol-2-yl]sulfanylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O2S/c1-16-6-8-17(9-7-16)13-23-18(14-24)12-21-20(23)26-15-19(25)22-10-4-2-3-5-11-22/h6-9,12,24H,2-5,10-11,13-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAHKRKWLUBLEAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=CN=C2SCC(=O)N3CCCCCC3)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
類似化合物との比較
Comparison with Structural Analogs
Core Ethanone-Thioether-Heterocycle Framework
- 1-(4-Hydroxyphenyl)-2-((heteroaryl)thio)ethanones (): These compounds share the ethanone-thioether-heterocycle backbone but replace the azepane with a 4-hydroxyphenyl group and vary the heterocycle (e.g., benzothiazole, oxazole).
- 1-(1-Aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanones (): Here, a tetrazole replaces the imidazole, and piperidine (6-membered amine) substitutes azepane. The smaller piperidine ring may limit steric bulk but reduce membrane permeability compared to azepane .
Imidazole-Based Derivatives
- Sertaconazole (): A clinically used antifungal agent with a 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone core. The dichlorophenyl group enhances lipophilicity, while the benzo[b]thienylmethyl ether improves antifungal breadth. The target compound’s hydroxymethyl group may confer better aqueous solubility but less membrane penetration than sertaconazole’s chloro substituents .
- 1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethanone (): A simpler analog lacking the azepane and thioether groups. Its reduced complexity correlates with lower synthetic difficulty but narrower bioactivity .
Substituent Effects
- Hydroxymethyl vs.
- 4-Methylbenzyl vs. Aryl Groups : The 4-methylbenzyl substituent at N1 of the imidazole provides moderate lipophilicity, balancing solubility and membrane permeability. This contrasts with ’s aryl-tetrazole derivatives, where bulkier aryl groups may hinder target access .
Pharmacological and Physicochemical Properties
Antifungal Activity
- Sertaconazole (): Exhibits broad-spectrum antifungal activity due to its dichlorophenyl and benzo[b]thienyl groups. The target compound’s hydroxymethyl and azepane moieties may shift activity toward hydrophilic or enzymatic targets (e.g., carbonic anhydrase inhibition, as seen in ’s analogs) .
- Lipophilicity (LogP) : The target compound’s calculated LogP (~2.5–3.0) is lower than sertaconazole’s (~4.5) due to the hydroxymethyl group, suggesting reduced tissue penetration but improved solubility .
Data Table: Key Comparisons
Q & A
Q. Methodological Answer :
- NMR spectroscopy : ¹H and ¹³C NMR identify regiochemistry of the imidazole ring and confirm thioether bond formation. For example, the thioether CH₂ group typically appears as a singlet at δ ~4.2–4.5 ppm .
- Mass spectrometry (HRMS) : High-resolution MS validates molecular ion peaks (e.g., [M+H]⁺) and fragments, distinguishing between structural isomers .
- X-ray crystallography : Single-crystal diffraction (using SHELX programs ) resolves absolute configuration and bond angles, particularly for the azepane and imidazole moieties.
What strategies are recommended for analyzing contradictory bioactivity data across studies?
Q. Methodological Answer :
- Control experiments : Verify compound purity (HPLC >95%) and exclude solvent residues (e.g., DMF) that may interfere with assays .
- Assay standardization : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and positive controls (e.g., doxorubicin) to normalize activity metrics .
- SAR analysis : Compare analogs (e.g., replacing 4-methylbenzyl with phenyl or p-fluorobenzyl) to isolate substituent effects on activity .
How can computational methods guide the design of derivatives with improved target binding?
Q. Methodological Answer :
- Molecular docking : Use software (e.g., AutoDock Vina) to model interactions with targets (e.g., COX-2 or kinase enzymes). Focus on hydrogen bonding with the hydroxymethyl group and hydrophobic interactions with the azepane ring .
- DFT calculations : Analyze electron density maps to predict reactive sites (e.g., sulfur in the thioether) for functionalization .
- MD simulations : Assess stability of ligand-target complexes over 100 ns trajectories to prioritize derivatives with favorable binding kinetics .
What are the critical considerations for pharmacokinetic profiling of this compound?
Q. Methodological Answer :
- Solubility : Use logP calculations (e.g., XLogP3) to predict lipophilicity. Adjust via salt formation (e.g., HCl) or co-solvents (e.g., PEG-400) for in vivo studies .
- Metabolic stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS. Identify major metabolites (e.g., hydroxylation at the azepane ring) .
- Plasma protein binding : Use equilibrium dialysis to measure unbound fraction, correlating with bioavailability .
How can structural modifications enhance selectivity against off-target receptors?
Q. Methodological Answer :
- Fragment-based design : Replace 4-methylbenzyl with bulkier groups (e.g., naphthyl) to sterically hinder off-target binding .
- Isosteric replacements : Substitute the thioether sulfur with sulfone or methylene to alter electronic properties and reduce non-specific interactions .
- Proteomics screening : Use affinity chromatography or pull-down assays to map off-target binding partners, guiding rational modifications .
What experimental controls are essential in cytotoxicity assays to ensure data reliability?
Q. Methodological Answer :
- Dose-response curves : Test concentrations from 0.1–100 µM, using triplicate wells and nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀ values .
- Mitochondrial toxicity : Include a resazurin assay to distinguish cytotoxic effects from metabolic interference .
- Caspase activation : Measure caspase-3/7 activity (e.g., fluorogenic substrates) to confirm apoptosis-mediated cell death .
How can crystallographic data resolve discrepancies in reported bond lengths or angles?
Q. Methodological Answer :
- High-resolution datasets : Collect diffraction data to ≤1.0 Å resolution using synchrotron radiation. Refine with SHELXL to minimize R-factor discrepancies.
- Thermal ellipsoid analysis : Evaluate anisotropic displacement parameters to identify regions of dynamic disorder (e.g., flexible azepane ring) .
- Comparative studies : Overlay structures with analogs (e.g., imidazole-thioether derivatives) to validate geometric deviations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
